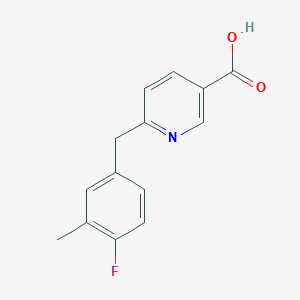
6-(4-Fluoro-3-methylbenzyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Fluoro-3-methylbenzyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluoro-substituted benzyl group attached to the nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluoro-3-methylbenzyl)nicotinic acid typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with nicotinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of this compound derivatives with oxidized benzyl groups.
Reduction: Formation of 6-(4-Fluoro-3-methylbenzyl)nicotinic alcohol.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
6-(4-Fluoro-3-methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-(4-Fluoro-3-methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. The fluoro-substituted benzyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.
相似化合物的比较
Nicotinic acid: A simpler analog without the fluoro-substituted benzyl group.
Isonicotinic acid: Similar structure but with the carboxyl group in a different position on the pyridine ring.
Picolinic acid: Another isomer of nicotinic acid with different biological properties.
Uniqueness: 6-(4-Fluoro-3-methylbenzyl)nicotinic acid is unique due to the presence of the fluoro-substituted benzyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
属性
分子式 |
C14H12FNO2 |
|---|---|
分子量 |
245.25 g/mol |
IUPAC 名称 |
6-[(4-fluoro-3-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12FNO2/c1-9-6-10(2-5-13(9)15)7-12-4-3-11(8-16-12)14(17)18/h2-6,8H,7H2,1H3,(H,17,18) |
InChI 键 |
JYONDLFORHOGOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC2=NC=C(C=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
![methyl (Z)-7-[(2R)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B13712641.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B13712644.png)
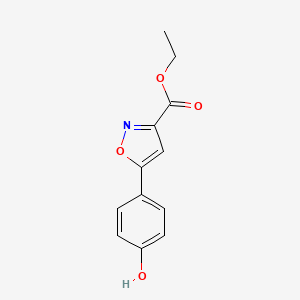
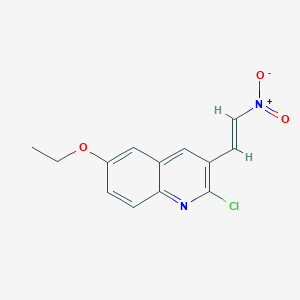
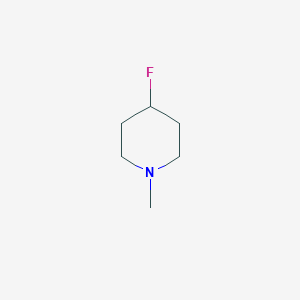
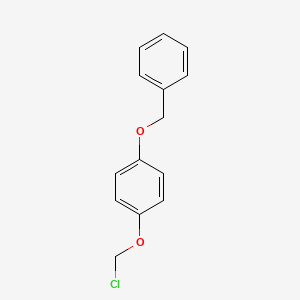
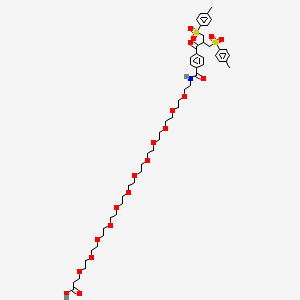
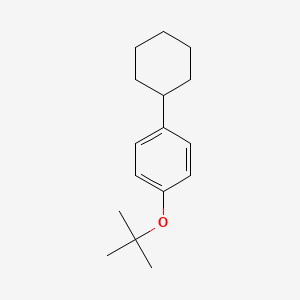
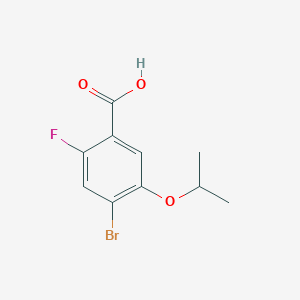
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
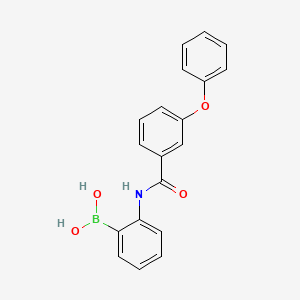
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
